molecular formula C34H31F4N7O B12382510 Krasg12D-IN-2

Krasg12D-IN-2

Cat. No.: B12382510
M. Wt: 631.7 g/mol
InChI Key: BXUWTUPVKIWRNH-WBGUKRJMSA-N
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Description

Krasg12D-IN-2 is a small molecule inhibitor specifically designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12D mutation. This mutation is commonly found in various cancers, including pancreatic, colorectal, and non-small cell lung cancers. The KRAS G12D mutation leads to the continuous activation of the KRAS protein, promoting uncontrolled cell growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Krasg12D-IN-2 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes while ensuring consistency and quality. This includes optimizing reaction conditions, using high-throughput purification methods, and implementing stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Krasg12D-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Krasg12D-IN-2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12D inhibitors.

    Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell proliferation and survival.

    Medicine: Explored as a potential therapeutic agent for treating cancers harboring the KRAS G12D mutation.

    Industry: Utilized in drug development pipelines to design and optimize new KRAS inhibitors

Mechanism of Action

Krasg12D-IN-2 exerts its effects by binding to the KRAS G12D mutant protein, inhibiting its activity. This binding disrupts the interaction between KRAS and its downstream effectors, such as the mitogen-activated protein kinase (MAPK) pathway. By inhibiting KRAS activity, this compound effectively reduces cell proliferation and induces apoptosis in cancer cells harboring the KRAS G12D mutation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Krasg12D-IN-2 is unique due to its high selectivity and potency for the KRAS G12D mutation. Its distinct binding mode and favorable pharmacokinetic properties make it a promising candidate for further development and clinical application .

Properties

Molecular Formula

C34H31F4N7O

Molecular Weight

631.7 g/mol

IUPAC Name

4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[dideuterio-[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-8-fluoropyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-amine

InChI

InChI=1S/C34H31F4N7O/c1-2-23-26(35)7-4-18-10-20(39)11-24(27(18)23)29-28(36)30-25(13-40-29)32(44-15-21-5-6-22(16-44)41-21)43-33(42-30)46-17-34-8-3-9-45(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,21-22,41H,3,5-6,8-9,12,14-17,39H2/t21-,22+,34?/i17D2

InChI Key

BXUWTUPVKIWRNH-WBGUKRJMSA-N

Isomeric SMILES

[2H]C([2H])(C12CCCN1CC(=C(F)F)C2)OC3=NC4=C(C(=NC=C4C(=N3)N5C[C@H]6CC[C@@H](C5)N6)C7=C8C(=CC(=C7)N)C=CC(=C8C#C)F)F

Canonical SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)N)F

Origin of Product

United States

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